molecular formula C8H6BrNO B1371668 5-Bromo-2-hydroxy-3-methylbenzonitrile CAS No. 913191-20-5

5-Bromo-2-hydroxy-3-methylbenzonitrile

Cat. No.: B1371668
CAS No.: 913191-20-5
M. Wt: 212.04 g/mol
InChI Key: TWYOQUWFJTZSDH-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-hydroxy-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties, which may affect cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-methylbenzonitrile typically involves the bromination of 2-hydroxy-3-methylbenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-hydroxy-3-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 2-hydroxy-3-methylbenzonitrile derivatives with various substituents replacing the bromine atom.

    Oxidation Products: Quinones or other oxidized forms of the original compound.

    Reduction Products: Amines or other reduced derivatives of the nitrile group.

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for selective functionalization, making it valuable in complex organic syntheses.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. It can be used in the synthesis of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.

Comparison with Similar Compounds

    2-Hydroxy-3-methylbenzonitrile: Lacks the bromine atom, resulting in different reactivity and properties.

    5-Bromo-2-methylbenzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding and solubility.

    5-Bromo-2-hydroxybenzonitrile: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness: 5-Bromo-2-hydroxy-3-methylbenzonitrile is unique due to the combination of its bromine, hydroxyl, and methyl substituents on the benzene ring. This specific arrangement of functional groups imparts distinct reactivity and properties, making it valuable for targeted chemical syntheses and research applications.

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOQUWFJTZSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669512
Record name 5-Bromo-2-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913191-20-5
Record name 5-Bromo-2-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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